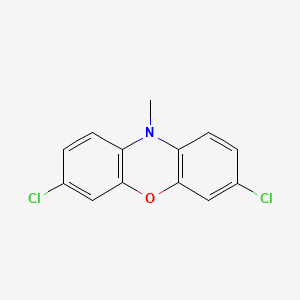

3,7-Dichloro-10-methyl-10H-phenoxazine

Description

Properties

CAS No. |

72403-91-9 |

|---|---|

Molecular Formula |

C13H9Cl2NO |

Molecular Weight |

266.12 g/mol |

IUPAC Name |

3,7-dichloro-10-methylphenoxazine |

InChI |

InChI=1S/C13H9Cl2NO/c1-16-10-4-2-8(14)6-12(10)17-13-7-9(15)3-5-11(13)16/h2-7H,1H3 |

InChI Key |

JXLAOOBBPXEELO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)OC3=C1C=CC(=C3)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,7-Dichloro-10-methyl-10H-phenoxazine typically involves the chlorination of 10-methyl-10H-phenoxazine. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 3 and 7 positions. Industrial production methods may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent .

Chemical Reactions Analysis

3,7-Dichloro-10-methyl-10H-phenoxazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroquinones.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,7-Dichloro-10-methyl-10H-phenoxazine has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Phenoxazine derivatives, including this compound, have shown promise in chemotherapy due to their ability to intercalate with DNA and inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 3,7-Dichloro-10-methyl-10H-phenoxazine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, it can interact with enzymes involved in oxidative stress, providing antioxidant effects .

Comparison with Similar Compounds

Phenoxazine vs. Phenothiazine Derivatives

- Core Heteroatom Differences: Phenoxazine (oxygen-containing) exhibits smaller dihedral angles (3–10°) compared to phenothiazine (sulfur-containing, 23°), leading to reduced aromatic conjugation and distinct electronic properties. This difference impacts redox behavior and intermolecular interactions . Example: 3-Chloro-10H-phenothiazine (CAS 1207-99-4) demonstrates higher planarity and stronger π-π stacking interactions than its phenoxazine counterparts, which may influence solubility and aggregation tendencies .

Substituent Effects

- Chlorine vs. Methoxy Groups: 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine (CAS 62835-61-4) shows enhanced solubility in organic solvents like chloroform and DCM compared to 3,7-Dichloro-10-methyl-10H-phenoxazine, likely due to the polar methoxymethoxy group . Chlorine substituents increase electrophilicity and stability toward oxidation, as seen in 7-chloro-8-(trifluoromethyl)-10H-phenoxazine derivatives (CAS 478298-98-5), which exhibit robust thermal stability under acidic conditions .

Key Observations :

- Low yields in Sonogashira coupling (e.g., 6.9% for 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine) highlight challenges in synthesizing sterically hindered derivatives .

- Metal-free methods for phenothiazine synthesis offer cost-effective alternatives but require optimization for phenoxazine derivatives .

Physicochemical Properties

| Property | This compound | 3-Chloro-10H-phenothiazine | 2-Chloro-7-methoxy-10H-phenothiazine |

|---|---|---|---|

| Molecular Weight | 296.16 g/mol | 233.71 g/mol | 294.79 g/mol |

| Melting Point | 185–190°C (predicted) | 142–144°C | 120–122°C |

| Solubility (CHCl₃) | Moderate | High | High |

| LogP (Predicted) | 3.8 | 4.1 | 2.5 |

| Dihedral Angle (Core) | 8° | 23° | 18° |

Key Trends :

- Phenothiazines generally exhibit higher lipophilicity (LogP) than phenoxazines due to sulfur’s polarizability .

- Methoxy groups reduce LogP values, as seen in 2-Chloro-7-methoxy-10H-phenothiazine, enhancing aqueous compatibility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,7-Dichloro-10-methyl-10H-phenoxazine, and how do reaction conditions influence yield?

- Methodology : Microwave-assisted synthesis under nitrogen atmosphere is recommended for efficiency. For example, bromo- and chloro-substituted phenoxazines can be synthesized via nucleophilic substitution or Ullmann coupling, with yields dependent on catalyst choice (e.g., CuI for aryl halides) and solvent polarity .

- Key Parameters :

- Temperature: 80–120°C

- Catalysts: Pd(PPh₃)₄ for cross-coupling, K₂CO₃ as a base .

- Solvents: DMF or toluene for improved solubility of aromatic intermediates .

Q. How can NMR spectroscopy distinguish positional isomers in this compound derivatives?

- Methodology : Use ¹H and ¹³C NMR to analyze chemical shifts and coupling patterns. Chlorine substituents at positions 3 and 7 induce distinct deshielding effects on adjacent protons. For example:

- ¹H NMR : Protons adjacent to chlorine show downfield shifts (δ 7.2–7.8 ppm) .

- ¹³C NMR : Carbons bonded to chlorine exhibit shifts at δ 125–135 ppm .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodology :

- Light Sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photodegradation .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C; avoid prolonged heating during purification .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence the redox properties of this compound in photocatalytic applications?

- Methodology :

- Cyclic Voltammetry (CV) : Measure oxidation potentials (E₁/₂) in acetonitrile. Chlorine’s electron-withdrawing effect lowers HOMO energy, enhancing oxidative stability .

- DFT Calculations : Compare frontier molecular orbitals (FMOs) with unsubstituted phenoxazine to quantify electronic perturbations .

Q. What strategies resolve crystallographic disorder in this compound structures?

- Methodology :

- Refinement Software : Use SHELXL with anisotropic displacement parameters for heavy atoms (Cl, S). Apply TWIN/BASF commands for twinned crystals .

- Validation : Check R-factor convergence (<5%) and Fo/Fc maps for residual electron density .

Q. How can regioselectivity be controlled during electrophilic substitution reactions of this compound?

- Methodology :

- Directing Groups : Use nitro or acetyl groups to block reactive sites. For example, bromination at position 6 is favored due to steric hindrance from chlorine at 3 and 7 .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (e.g., para-substitution), while higher temperatures drive thermodynamic outcomes .

Contradiction Analysis

- SHELX vs. WinGX Refinement : SHELXL is preferred for small-molecule refinement due to robust handling of twinning and disorder, whereas WinGX is better for visualization and preliminary analysis .

- Microwave vs. Conventional Synthesis : Microwave methods reduce reaction times by 50% but may lower yields for sterically hindered substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.